molecular formula C10H11NO3 B570898 3-(Oxiran-2-ylmethylamino)benzoic acid CAS No. 118427-99-9

3-(Oxiran-2-ylmethylamino)benzoic acid

Cat. No.: B570898
CAS No.: 118427-99-9
M. Wt: 193.202
InChI Key: OWTJBQYFEMDVRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Oxiran-2-ylmethylamino)benzoic acid is a benzoic acid derivative featuring an oxirane (epoxide) ring attached via a methylamino group at the 3-position of the aromatic ring.

Properties

CAS No.

118427-99-9

Molecular Formula

C10H11NO3

Molecular Weight

193.202

IUPAC Name

3-(oxiran-2-ylmethylamino)benzoic acid

InChI

InChI=1S/C10H11NO3/c12-10(13)7-2-1-3-8(4-7)11-5-9-6-14-9/h1-4,9,11H,5-6H2,(H,12,13)

InChI Key

OWTJBQYFEMDVRF-UHFFFAOYSA-N

SMILES

C1C(O1)CNC2=CC=CC(=C2)C(=O)O

Synonyms

Benzoic acid, 3-[(oxiranylmethyl)amino]- (9CI)

Origin of Product

United States

Preparation Methods

The synthesis of 3-(Oxiran-2-ylmethylamino)benzoic acid typically involves the reaction of 3-aminobenzoic acid with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate aziridine, which subsequently undergoes ring-opening to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity .

Chemical Reactions Analysis

3-(Oxiran-2-ylmethylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

3-(Oxiran-2-ylmethylamino)benzoic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound is used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Oxiran-2-ylmethylamino)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack by amino acids in proteins, leading to covalent modification and inhibition of enzyme activity. This compound can also interact with cellular pathways involved in signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Benzoic Acid Derivatives

The following analysis compares the target compound with other 3-substituted benzoic acid derivatives, focusing on substituent effects, molecular properties, and applications.

Structural and Functional Group Analysis

Table 1: Key Properties of 3-Substituted Benzoic Acid Derivatives
Compound Name Substituent Group Molecular Weight (g/mol) Key Properties/Applications References
3-(Oxiran-2-ylmethylamino)benzoic acid Oxirane (epoxide) methylamino Not reported High reactivity (epoxide ring) N/A
CBTH () Thiophene hydrazide Not reported 87.1% corrosion inhibition
CBFH () Furan hydrazide Not reported 85.3% corrosion inhibition
3-(2-Methyltetrazolyl)benzoic acid (Ev7) Tetrazole 204.19 Lab chemical (bioisostere potential)
3-(5-Methylfuryl)benzoic acid (Ev8) Furan 202.21 Lab chemical (electronic effects)

Molecular Weight and Physicochemical Trends

  • The molecular weights of tetrazole (204.19 g/mol) and furan (202.21 g/mol) derivatives (Ev7/Ev8) are comparable, suggesting minimal impact on bulk properties.
  • Hydrazide derivatives (CBTH/CBFH) likely have higher molecular weights due to extended substituents, though exact values are unreported.

Research Findings and Implications

  • Corrosion Inhibition: Hydrazide derivatives demonstrate substituent-dependent performance, with thiophene > furan > unsubstituted benzoic acid .
  • Synthetic Utility: Epoxide-containing compounds are pivotal in synthesizing polymers or bioactive molecules. The methylamino linker in the target compound could enhance solubility compared to non-polar substituents.
  • Metabolic Considerations (): Substituted benzoic acids, such as S-oxo-N-1,3-dithiolan-2-ylidene hydrazide, are metabolized into simpler derivatives (e.g., benzoic acid), suggesting that substituent stability influences pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.